molecular formula C8H8FNO4S B14125569 N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide

N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide

Cat. No.: B14125569
M. Wt: 233.22 g/mol
InChI Key: AFJVAZPHIHPDPD-UHFFFAOYSA-N
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Description

N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide is an organic compound with the molecular formula C8H8FNO4S. It is a white solid at room temperature and exhibits good stability under standard conditions . This compound is notable for its fluorosulfonyl group, which imparts unique chemical properties and reactivity.

Preparation Methods

One common method involves the reaction of 3-hydroxyphenylacetamide with sulfuryl fluoride (SO2F2) under controlled conditions to introduce the fluorosulfonyl group . The reaction conditions often require a base such as triethylamine to neutralize the hydrogen fluoride byproduct.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl fluoride, triethylamine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide involves the reactivity of the fluorosulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to enzyme inhibition or protein modification. The molecular targets and pathways involved depend on the specific application and the nature of the biological system being studied .

Comparison with Similar Compounds

N-[3-[(fluorosulfonyl)oxy]phenyl]-Acetamide can be compared with other sulfonyl fluorides, such as:

The uniqueness of this compound lies in its combination of the fluorosulfonyl group with the acetamide moiety, which imparts specific reactivity and stability characteristics.

Properties

Molecular Formula

C8H8FNO4S

Molecular Weight

233.22 g/mol

IUPAC Name

1-acetamido-3-fluorosulfonyloxybenzene

InChI

InChI=1S/C8H8FNO4S/c1-6(11)10-7-3-2-4-8(5-7)14-15(9,12)13/h2-5H,1H3,(H,10,11)

InChI Key

AFJVAZPHIHPDPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)OS(=O)(=O)F

Origin of Product

United States

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